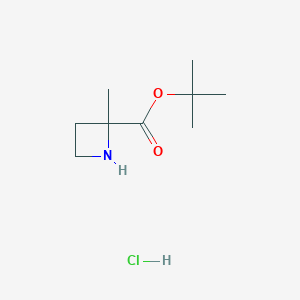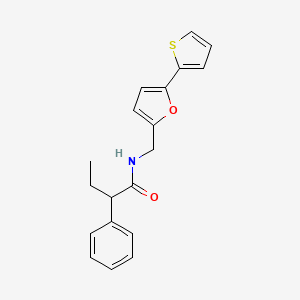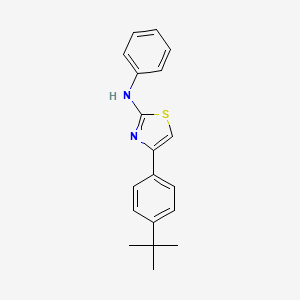
(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine, is a chemical structure that is not directly reported in the provided papers. However, the papers do discuss related compounds with tert-butyl groups and thiazole rings, which are relevant to the analysis of the compound . These compounds are of interest due to their potential applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as condensation reactions, reduction processes, and polycondensation. For instance, a Schiff base compound with a tert-butyl group was synthesized and characterized using techniques like FT-IR, MS, NMR, and single-crystal X-ray diffraction . Another compound, a thiazol-2-amine derivative, was synthesized via the reduction of a precursor with NaBH4 . Similarly, a tert-butyl piperazine carboxylate was prepared through a condensation reaction . These methods provide insights into potential synthetic routes that could be applied to the synthesis of 4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters . Theoretical studies, including density functional theory (DFT) calculations, were also performed to optimize molecular geometries and predict vibrational frequencies and chemical shifts . These techniques could be employed to analyze the molecular structure of 4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine.
Chemical Reactions Analysis
The related compounds exhibit a variety of chemical reactions. For example, tert-butyl phenylazocarboxylates undergo nucleophilic substitutions and radical reactions, including oxygenation, halogenation, and coupling reactions . These reactions demonstrate the reactivity of the benzene ring and the influence of the tert-butyl group on the chemical behavior of these molecules. Such reactions could be relevant to the chemical reactivity of 4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include solubility in strong dipolar solvents, thermal stability with high glass transition temperatures, and mechanical strength as evidenced by tensile strengths and elongations at breakage . These properties are crucial for the potential application of these materials in various industries. The dielectric constants and amorphous nature of some polyimides derived from a thiazole-containing monomer were also reported . These findings could provide a basis for predicting the properties of 4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine.
Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs)
Compounds like 4-tert-butyl-2-(5-(5-tert-butyl-2-methoxyphenyl)thiazolo[5,4-d]thiazol-2-yl)phenol, featuring a thiazolyl moiety, have been used in the development of white organic light emitting diodes (WOLEDs). These compounds exhibit reversible excited-state intramolecular proton transfer (ESIPT), leading to tunable emission from blue to yellow, enabling their application in OLED technology (Zhang et al., 2016).
Synthetic Chemistry
Thiazolidin-4-ones containing sterically hindered groups like 4-hydroxy-3,5-di(tert-butyl)phenyl have been synthesized, showcasing the diverse potential of thiazole derivatives in chemical synthesis (Силин et al., 2012).
Fluorescence Imaging
Star-shaped glycosylated conjugated oligomers with thiazole units have been developed for two-photon fluorescence imaging of live cells. These compounds demonstrate high quantum yield and effective internalization by cells, making them suitable for biomedical imaging applications (Wang et al., 2011).
Electrochromic Applications
Triphenylamine-based copolymers containing units like 4-butyltriphenylamine have been explored for their use in new electrochromic cells. These materials demonstrate good solubility and suitability for film deposition, potentially useful in textile and plastic electrochromic applications (Beaupré et al., 2006).
Bioactive Compound Synthesis
Synthesis of thiazolidin-4-ones and their derivatives, incorporating groups like 4-hydroxy-3,5-di(tert-butyl)phenyl, has been researched for potential bioactive compounds, indicating a role in medicinal chemistry (Iovel' et al., 2003).
Photovoltaic Devices
Dyes based on p-tert-butyl-calix[4]arene with triphenylamine donor and thiazole-based π-conjugated spacers have been developed for use in dye-sensitized solar cells (DSSCs), demonstrating improved photovoltaic efficiencies (Colom et al., 2019).
Polymer Synthesis
Fluorinated polyimides with tert-butyl groups, like 4-tert-butyl-[1,2-bis(4-amino-2-trifluoromethylphenoxy)phenyl]benzene, have been synthesized for applications requiring organosoluble and light-colored polymers. These polymers show promise in fields requiring high-temperature stability and good electrical properties (Yang et al., 2006).
Propriétés
IUPAC Name |
4-(4-tert-butylphenyl)-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-19(2,3)15-11-9-14(10-12-15)17-13-22-18(21-17)20-16-7-5-4-6-8-16/h4-13H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVWFUNSFXAZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(Tert-butyl)phenyl)(2,5-thiazolyl))phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)
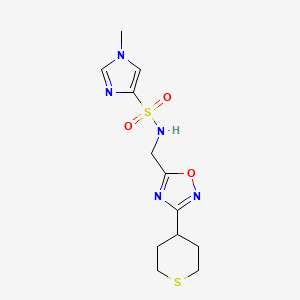
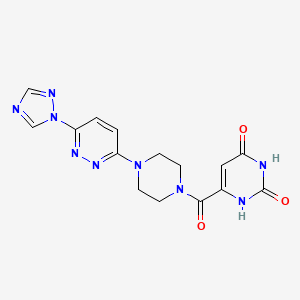
![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)

![3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2502402.png)
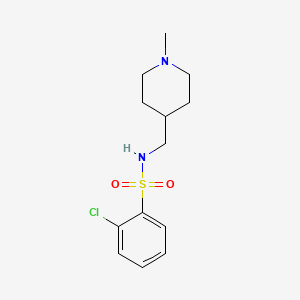
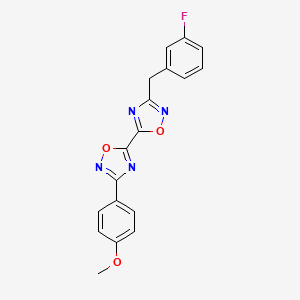
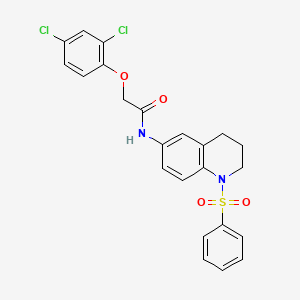
![(E)-3-[2-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2502409.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2502410.png)
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2502411.png)
